4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo[3,4-d]pyrimidine-dione scaffold. Key structural features include:
- Dione functionality: The 2,5-dione motif may engage in hydrogen bonding, critical for enzyme inhibition (e.g., α-glucosidase or neutrophil elastase) .
Therapeutic applications are inferred from structurally related compounds, including α-glucosidase inhibition (anti-diabetic) and neutrophil elastase inhibition (anti-inflammatory) .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)10-4-6-11(22-2)7-5-10/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIINERIZXLHAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, 4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. It plays a key role in DNA repair damage.
Mode of Action
This compound acts as an inhibitor of PARP-1. It compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death. The compound’s interaction with its targets results in significant changes in the cellular processes regulated by PARP-1, including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis.
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival.
Biological Activity
The compound 4-(4-methoxyphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and ongoing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.34 g/mol. Its unique structure includes a pyrrolo-pyrimidine core that is substituted with a 4-methoxyphenyl group and a propyl group, which may influence its biological interactions.
Research indicates that this compound exhibits anti-cancer properties primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The inhibition of these enzymes can disrupt critical signaling pathways that cancer cells rely on for growth and survival.
Enzyme Inhibition
Preliminary studies suggest that the compound effectively binds to various enzymes and receptors associated with tumor growth. For example:
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can lead to reduced nucleotide synthesis, impairing DNA replication in cancer cells .
- Tyrosine Kinases : The compound may also interact with tyrosine kinases involved in cell signaling pathways critical for cancer progression .
Biological Activity Data
A summary of the biological activity and potency of this compound is presented in the table below:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that the compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it showed an IC50 value as low as 0.048 µM against DHFR, indicating potent inhibitory activity .
- Mechanistic Insights : Research indicates that the structural features of the compound enhance its binding affinity to biological targets compared to other derivatives. The presence of the methoxy and propyl groups plays a crucial role in modulating its biological activity.
- Therapeutic Potential : Ongoing investigations are exploring the potential use of this compound in combination therapies to enhance efficacy against resistant cancer types. Its unique mechanism may offer new avenues for treatment strategies in oncology .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects and Structure-Activity Relationships (SAR)
a) R4 Position
- Methoxyphenyl (Target Compound) : Enhances lipophilicity and may stabilize aromatic stacking in enzyme binding pockets. Compared to hydroxyphenyl (Compound 4j, ), the methoxy group avoids hydrogen bonding but improves metabolic stability .
- Cyanophenyl (Ray et al.): The cyano group’s strong electron-withdrawing nature could optimize binding to serine proteases like neutrophil elastase .
b) R6 Position
Physicochemical and Computational Insights
- Lipophilicity : The target compound’s LogP is expected to be higher than hydroxyl-containing analogues (e.g., Compound 4j) due to the methoxy group, favoring blood-brain barrier penetration .
- Molecular Docking : Analogues like Compound A bind to α-glucosidase with a low RMSD (1.7 Å), suggesting the target compound’s scaffold is compatible with similar target engagement .
Notes on Structural Characterization
Crystallographic data for related compounds were refined using SHELX programs (e.g., SHELXL for small-molecule refinement), ensuring accurate stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
